molecular formula C12H14ClNOS B7791038 3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one

3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one

Cat. No.: B7791038
M. Wt: 255.76 g/mol
InChI Key: SGYJFBFGCLHJJI-XYOKQWHBSA-N
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Description

3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one is an organic compound that features a chlorophenyl group attached to a thioether linkage, which is further connected to a dimethylamino-substituted butenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one typically involves the reaction of acetylacetone with 4-chlorothiophenol in the presence of a base such as sodium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 40°C under an oxygen atmosphere for 17 hours. The mixture is then extracted with ethyl ether, washed, dried, and purified by flash column chromatography to yield the desired product as a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound’s thioether and dimethylamino groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)thio]-4-hydroxypent-3-en-2-one: Similar structure but with a hydroxyl group instead of a dimethylamino group.

    4-(Dimethylamino)-3-phenylbut-3-en-2-one: Lacks the thioether linkage.

    3-[(4-Methylphenyl)thio]-4-(dimethylamino)but-3-en-2-one: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one is unique due to the combination of its thioether linkage and dimethylamino group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-9(15)12(8-14(2)3)16-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJFBFGCLHJJI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324345
Record name (E)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76511-79-0
Record name (E)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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